molecular formula C11H14O2 B12098185 Benzenepropanoic acid, 2-methyl-, methyl ester CAS No. 37741-54-1

Benzenepropanoic acid, 2-methyl-, methyl ester

Cat. No.: B12098185
CAS No.: 37741-54-1
M. Wt: 178.23 g/mol
InChI Key: HVQPUZKBILZOLR-UHFFFAOYSA-N
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Description

H12O2. Its IUPAC Standard InChI is InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . It is a colorless liquid with a pleasant aromatic odor.

Preparation Methods

Synthetic Routes::

    Friedel-Crafts Acylation:

Industrial Production::
  • Industrial production typically employs the esterification route due to its simplicity and efficiency.

Chemical Reactions Analysis

Methyl 2-methylbenzenepropanoate undergoes various reactions:

    Hydrolysis: Under acidic or basic conditions, it hydrolyzes back to 2-methylbenzenepropanoic acid and methanol.

    Oxidation: It can be oxidized to the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

    Common Reagents: Alkaline hydrolysis (NaOH), acidic hydrolysis (HCl), oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH).

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-methylcinnamate has garnered attention in the pharmaceutical industry due to its potential therapeutic properties.

Antimicrobial Activity

Research indicates that methyl 2-methylcinnamate exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food and cosmetics .

Anti-inflammatory Properties

In vitro studies have shown that this compound possesses anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further pharmacological exploration .

Potential Anticancer Effects

Preliminary studies have indicated that methyl 2-methylcinnamate may inhibit the proliferation of certain cancer cell lines. Its cytotoxic effects on cancer cells suggest a need for further investigation into its potential as an anticancer agent .

Agricultural Applications

Methyl 2-methylcinnamate is also explored for its applications in agriculture.

Pesticide Development

The compound has been evaluated for its insecticidal properties. It has shown effectiveness against various agricultural pests, making it a candidate for developing eco-friendly pesticides. Its low toxicity to non-target organisms enhances its appeal in sustainable agriculture practices .

Plant Growth Regulation

Research suggests that methyl 2-methylcinnamate may act as a plant growth regulator, promoting root development and enhancing overall plant vigor. This property could be harnessed to improve crop yields and resilience against environmental stressors .

Materials Science Applications

In materials science, methyl 2-methylcinnamate is utilized for its unique chemical properties.

Plastic Additive

The compound serves as an antioxidant and thermal stabilizer in plastics, improving their durability and resistance to degradation under heat and UV exposure. This application is crucial in manufacturing automotive parts and electrical insulation materials .

Flavoring Agent

Due to its pleasant aroma, methyl 2-methylcinnamate is used as a flavoring agent in food products and as a fragrance component in cosmetics and personal care products. Its use in these applications is regulated to ensure safety for consumer exposure .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against Staphylococcus aureus and E. coli, indicating potential as a preservative.
Anti-inflammatory Inhibits pro-inflammatory cytokines; potential use in treating inflammatory diseases.
Pesticide Development Effective against agricultural pests; supports eco-friendly pesticide development.
Plant Growth Regulation Promotes root development; enhances plant vigor under stress conditions.
Plastic Additive Acts as an antioxidant; increases durability of plastics used in automotive applications.

Mechanism of Action

  • The exact mechanism of action for this compound depends on its specific application. For example, in fragrance, it interacts with olfactory receptors.
  • Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Biological Activity

Benzenepropanoic acid, 2-methyl-, methyl ester, commonly known as methyl 2-methylbenzoate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

  • Chemical Formula : C11H14O2
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 93-58-3

The compound features a benzene ring substituted with a propanoic acid moiety and a methyl group, contributing to its diverse biological activities.

Antioxidant Activity

Antioxidant activity is crucial for neutralizing free radicals in biological systems. Studies have shown that methyl 2-methylbenzoate exhibits significant antioxidant properties:

  • DPPH Assay : The compound demonstrated a notable ability to scavenge DPPH radicals, with an IC50 value indicating effective antioxidant capacity.
  • Mechanism of Action : The antioxidant activity is attributed to the presence of phenolic groups which can donate hydrogen atoms to free radicals, thus stabilizing them.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various pathogens:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16.00.125 mg/ml
Escherichia coli15.00.5 mg/ml
Bacillus subtilis14.50.125 mg/ml
Pseudomonas aeruginosa12.01.0 mg/ml

These findings suggest that the compound has a broad-spectrum antibacterial effect, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Recent studies have indicated that methyl 2-methylbenzoate may possess anticancer properties:

  • Cell Lines Tested : The compound was tested on MCF-7 breast cancer cell lines.
  • Results : At concentrations of 800 ppm and above, the compound induced apoptosis in cancer cells, characterized by cell shrinkage and formation of apoptotic bodies after treatment for 3 hours .
Concentration (ppm) Effect on Cell Viability (%)
20090
40070
80050
160020

The results indicate that higher concentrations are necessary to achieve significant cytotoxic effects against cancer cells.

Case Studies and Research Findings

  • Study on Antioxidant and Antibacterial Activities :
    • A comprehensive analysis revealed that extracts containing methyl esters exhibited strong antioxidant activities and significant antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural components in enhancing these activities .
  • Molecular Docking Studies :
    • In silico docking studies have been performed to predict the binding affinity of methyl 2-methylbenzoate with various target proteins associated with oxidative stress and cancer pathways. Results indicated promising binding affinities, suggesting potential therapeutic applications .
  • Phytochemical Analysis :
    • Phytochemical screening of plant extracts containing this compound showed a rich profile of bioactive compounds contributing to its biological activities. These analyses support the traditional use of such extracts in folk medicine for treating infections and inflammatory conditions .

Properties

IUPAC Name

methyl 3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQPUZKBILZOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730843
Record name Methyl 3-(2-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37741-54-1
Record name Methyl 3-(2-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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